Brasofensine Maleate

Description

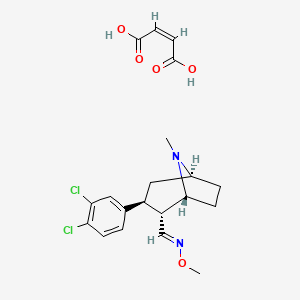

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

173830-14-3 |

|---|---|

Molecular Formula |

C20H24Cl2N2O5 |

Molecular Weight |

443.3 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |

InChI Key |

XVXRAWKEYKMWFS-YGPNHCCBSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NS-2214; BMS-204756-07; NS 2214; NS2214; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Brasofensine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (NS-2214, BMS-204756) is a potent phenyltropane-based dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[1] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This guide provides a detailed overview of the known pharmacological properties of Brasofensine Maleate, including its effects on monoamine transporters, pharmacokinetic profile, and the experimental methodologies used in its preclinical and clinical evaluation. While specific quantitative data on binding affinities and inhibitory concentrations are not extensively available in public literature, this document synthesizes the existing knowledge to provide a comprehensive technical resource.

Introduction

Brasofensine is a dopamine reuptake inhibitor that was under development by NeuroSearch and Bristol-Myers Squibb for the potential treatment of Parkinson's disease (PD).[1] The rationale for its development was based on the well-established dopamine deficiency hypothesis in PD. By inhibiting the dopamine transporter (DAT), Brasofensine was expected to prolong the synaptic availability of dopamine, thereby compensating for the loss of dopaminergic neurons in the substantia nigra.[1] The compound advanced to Phase II clinical trials but its development was ultimately discontinued.[1] This guide will delve into the core mechanism of action of Brasofensine, presenting the available data in a structured format for a technical audience.

Core Mechanism of Action: Dopamine Transporter Inhibition

The principal pharmacological action of Brasofensine is the inhibition of the presynaptic dopamine transporter (DAT).[1] The DAT is a sodium- and chloride-dependent integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is critical for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.

By binding to the DAT, Brasofensine competitively inhibits the reuptake of dopamine. This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging its action on postsynaptic dopamine receptors. This increased dopaminergic signaling is believed to be the basis for its potential therapeutic effects in Parkinson's disease.

Quantitative Pharmacological Data

Detailed in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for Brasofensine against the human dopamine, serotonin, and norepinephrine transporters are not widely reported in publicly accessible scientific literature. For a comprehensive understanding, such data would be presented as follows:

Table 1: Monoamine Transporter Binding Affinities (Ki) of Brasofensine (Hypothetical)

| Transporter | Radioligand | Brasofensine Ki (nM) | Reference Compound Ki (nM) |

| Dopamine (DAT) | [³H]WIN 35,428 | Data not available | Cocaine: 100-200 |

| Serotonin (SERT) | [³H]Citalopram | Data not available | Fluoxetine: 1-10 |

| Norepinephrine (NET) | [³H]Nisoxetine | Data not available | Desipramine: 1-5 |

| This table is a template. Specific values for Brasofensine are not available in the searched literature. |

Table 2: Monoamine Reuptake Inhibition (IC50) of Brasofensine (Hypothetical)

| Transporter | Cell Line | Brasofensine IC50 (nM) | Reference Compound IC50 (nM) |

| Dopamine (DAT) | HEK293-hDAT | Data not available | GBR12909: 1-10 |

| Serotonin (SERT) | HEK293-hSERT | Data not available | Paroxetine: 0.1-1 |

| Norepinephrine (NET) | HEK293-hNET | Data not available | Reboxetine: 5-20 |

| This table is a template. Specific values for Brasofensine are not available in the searched literature. |

Signaling Pathways

The direct molecular consequence of Brasofensine's action is the elevation of synaptic dopamine levels. The downstream signaling events are therefore primarily those associated with the activation of postsynaptic dopamine receptors (D1-like and D2-like families).

Activation of D1-like receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP), activating protein kinase A (PKA). Conversely, activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. These signaling cascades modulate neuronal excitability and gene expression.

Pharmacokinetics

Brasofensine undergoes extensive first-pass metabolism.[2] It is primarily metabolized through O- and N-demethylation and isomerization.[2] The resulting desmethyl metabolites can be further conjugated to glucuronides.[2]

Table 3: Human Pharmacokinetic Parameters of Brasofensine after a Single Oral Dose

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |

| 0.5 | 0.35 | 4 |

| 1.0 | 0.82 | 4 |

| 2.0 | 2.14 | 4 |

| 4.0 | 3.27 | 4 |

| Data from a study in patients with Parkinson's disease co-administered with levodopa/carbidopa.[3] |

The plasma terminal elimination half-life of Brasofensine is approximately 24 hours in humans.[2]

Experimental Protocols

While specific protocols for Brasofensine are not detailed in the available literature, the following represents a standard methodology for assessing the in vitro pharmacology of a monoamine reuptake inhibitor.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human transporter of interest (e.g., HEK293-hDAT) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound (Brasofensine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter reuptake.

-

Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are isolated from specific brain regions (e.g., rat striatum for DAT) by differential centrifugation.

-

Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: The uptake of the neurotransmitter is initiated by the addition of a radiolabeled substrate (e.g., [³H]dopamine).

-

Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of uptake is determined by non-linear regression analysis.

Conclusion

This compound is a dopamine reuptake inhibitor with a clear and well-defined primary mechanism of action. Its ability to block the dopamine transporter and increase synaptic dopamine levels provided a strong rationale for its investigation as a treatment for Parkinson's disease. While the clinical development of Brasofensine was discontinued, a comprehensive understanding of its pharmacology remains valuable for researchers in the field of neurodegenerative diseases and monoamine transporter biology. The lack of publicly available, detailed quantitative data on its interaction with monoamine transporters highlights a gap in the scientific literature. Further studies would be necessary to fully elucidate its selectivity profile and the nuances of its pharmacological effects.

References

An In-Depth Technical Guide to Brasofensine Maleate: A Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine ((E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine) is a potent and selective dopamine reuptake inhibitor belonging to the phenyltropane class of compounds.[1] Developed under the code names NS-2214 and BMS-204756, it was investigated for the potential treatment of Parkinson's disease.[2] Brasofensine functions by blocking the dopamine transporter (DAT), thereby increasing the synaptic concentration and duration of action of dopamine.[1] While it showed promise in preclinical models and early clinical trials, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the core pharmacology of Brasofensine Maleate, including its mechanism of action, metabolic pathways, and relevant experimental data.

Introduction

Dopamine is a critical neurotransmitter involved in the regulation of motor control, motivation, reward, and cognitive function. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[3] Inhibitors of the DAT, such as Brasofensine, prevent this reuptake process, leading to elevated extracellular dopamine levels and enhanced dopaminergic neurotransmission. This mechanism of action has been a primary focus for the development of therapeutics for conditions characterized by dopamine deficiency, most notably Parkinson's disease.

Brasofensine emerged as a promising candidate due to its potent and selective inhibition of the DAT. This guide will delve into the technical details of its pharmacological profile, presenting available quantitative data, outlining experimental methodologies for its characterization, and visualizing its mechanism of action and related signaling pathways.

Pharmacological Profile

Mechanism of Action

Pharmacokinetics and Metabolism

Studies in rats, monkeys, and humans have elucidated the pharmacokinetic profile and metabolic fate of Brasofensine.[4]

Table 1: Pharmacokinetic Parameters of Brasofensine

| Parameter | Rat | Monkey | Human |

| Route of Administration | Oral | Oral | Oral |

| Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 1 hour | 0.5 - 1 hour | 3 - 8 hours |

| Elimination Half-Life (t₁/₂) | ~2 hours | ~4 hours | ~24 hours |

| Primary Excretion Route | Feces (~80%) | Urine (~70%) | Urine (~90%) |

| Data sourced from Zhu et al., 2008.[4] |

Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways identified are:

-

O-demethylation: Removal of a methyl group from the methoxyimine moiety.

-

N-demethylation: Removal of the methyl group from the tropane nitrogen.

-

Isomerization: In vivo conversion of the (E)-isomer of the methyloxime group to the (Z)-isomer (BMS-205912).[5]

These demethylated metabolites can be further conjugated with glucuronic acid before excretion.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize dopamine reuptake inhibitors like Brasofensine.

In Vitro Radioligand Binding Assay for Dopamine Transporter

This assay is used to determine the binding affinity of a compound for the dopamine transporter.

Objective: To quantify the affinity of Brasofensine for the DAT, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Methodology:

-

Tissue Preparation: Striatal tissue from rodent brains, which is rich in dopamine transporters, is homogenized in a suitable buffer. The cell membranes containing the transporters are then isolated by centrifugation.

-

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand that binds to the DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) at a fixed concentration.

-

Competition Binding: Increasing concentrations of the test compound (Brasofensine) are added to the incubation mixture to compete with the radioligand for binding to the DAT.

-

Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in the brain of a living animal.

Objective: To assess the effect of Brasofensine administration on extracellular dopamine concentrations in a specific brain region, such as the striatum.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Perfusion: A physiological solution (artificial cerebrospinal fluid) is continuously perfused through the probe at a slow, constant flow rate.

-

Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals.

-

Drug Administration: After a stable baseline of dopamine levels is established, Brasofensine is administered to the animal (e.g., via intraperitoneal injection or oral gavage).

-

Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine and its metabolites using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: The changes in extracellular dopamine concentrations following drug administration are compared to the baseline levels to determine the in vivo efficacy of the dopamine reuptake inhibitor.

Visualizations

Signaling Pathways

The inhibition of dopamine reuptake by Brasofensine leads to the enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, which trigger distinct intracellular signaling cascades.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brasofensine [medbox.iiab.me]

An In-depth Technical Guide to Brasofensine Maleate

Brasofensine Maleate, a potent monoamine reuptake inhibitor, has been a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in conditions such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and metabolic fate of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Brasofensine is a phenyltropane derivative. The maleate salt is formed by the reaction of brasofensine with maleic acid.

IUPAC Name: (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine maleate[1]

Chemical Formula: C₂₀H₂₄Cl₂N₂O₅

Molecular Weight: 459.32 g/mol

SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl">C@@H/C=N/OC.C(=CC(=O)O)C(=O)O

Physicochemical Data

The following table summarizes key physicochemical properties of Brasofensine and its maleate salt.

| Property | Value | Reference |

| Brasofensine | ||

| Molecular Formula | C₁₆H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 327.25 g/mol | [2] |

| XLogP3 | 4.1 | [1] |

| Topological Polar Surface Area | 24.8 Ų | [1] |

| This compound | ||

| Melting Point | 140-142 °C | [3] |

Pharmacology

Brasofensine is a dopamine reuptake inhibitor that also shows affinity for the norepinephrine and serotonin transporters.[3] Its primary mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the concentration of dopamine in the synaptic cleft.[4]

Binding Affinities and Potency

The following table summarizes the in vitro inhibitory activity of Brasofensine on monoamine reuptake.

| Transporter | Assay System | IC₅₀ (µM) | Reference |

| Dopamine (DAT) | Rat striatal synaptosomes | 0.003 | [3] |

| Norepinephrine (NET) | Rat hippocampal synaptosomes | 0.0013 | [3] |

| Serotonin (SERT) | Rat cortical synaptosomes | 0.013 | [3] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including rats, monkeys, and humans.

| Species | Route | Tₘₐₓ (h) | Elimination Half-life (h) | Absolute Bioavailability (%) | Reference |

| Rat | Oral | 0.5 - 1 | ~2 | 7 | [5] |

| Monkey | Oral | 0.5 - 1 | ~4 | 0.8 | [5] |

| Human | Oral | 3 - 8 | ~24 | Not Determined | [5] |

Metabolism

Brasofensine undergoes extensive first-pass metabolism following oral administration. The primary metabolic pathways are O- and N-demethylation, as well as isomerization of the methyloxime group.[5] The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[5]

Experimental Protocols

Synthesis of Brasofensine

A general synthetic scheme for Brasofensine involves the following key steps[3]:

-

Demethylation: Demethylation of a suitable tropane intermediate.

-

Protection: Protection of the resulting secondary amine, for example, with a Boc group.

-

Reduction: Reduction of a carboxylic acid ester to the corresponding alcohol.

-

Oxidation: Oxidation of the alcohol to an aldehyde.

-

Oxime Formation: Reaction of the aldehyde with methoxyamine to form the O-methyloxime.

-

Deprotection: Removal of the protecting group to yield Brasofensine.

The maleate salt can be prepared by reacting Brasofensine with maleic acid in a suitable solvent.

Dopamine Reuptake Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common practices for assessing dopamine reuptake inhibition.

-

Synaptosome Preparation: Isolate synaptosomes from the striatum of a suitable animal model (e.g., rat) by differential centrifugation.

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a vehicle control in a suitable buffer.

-

Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radiolabeled dopamine.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition of dopamine uptake for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

Mechanism of Action of Brasofensine

References

- 1. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brasofensine - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis and Purification of Brasofensine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Brasofensine Maleate, a potent dopamine reuptake inhibitor. The information is compiled from publicly available scientific literature and patents, offering a detailed resource for researchers and chemists in the field of drug development.

Introduction

Brasofensine, chemically known as (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime, is a phenyltropane derivative that has been investigated for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Its mechanism of action involves the inhibition of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This guide details the chemical synthesis of the brasofensine free base and its subsequent conversion to the more stable and crystalline maleate salt.

Synthesis of Brasofensine Free Base

The synthesis of brasofensine is a multi-step process starting from a protected tropane scaffold. The following sections outline the key transformations involved.

Overall Synthetic Scheme

The general synthetic pathway to brasofensine involves the formation of the key intermediate, (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, followed by its conversion to the final O-methyloxime.

Experimental Protocols

While detailed experimental procedures with specific reagent quantities and reaction yields are not exhaustively available in a single public source, the following protocols are based on typical synthetic transformations for this class of compounds.

Step 1: Synthesis of (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester

This key intermediate is synthesized from a precursor such as (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester. The synthesis involves hydrolysis of the benzoyloxy group, followed by dehydration to an unsaturated ester. Subsequent reaction with a Grignard reagent, 3,4-dichlorophenylmagnesium bromide, introduces the dichlorophenyl moiety. Isomerization may be required to obtain the desired stereoisomer.

Step 2: Reduction of the Ester to the Alcohol

The methyl ester of the key intermediate is reduced to the corresponding primary alcohol, (1R,2R,3S,5S)-[3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Step 3: Oxidation of the Alcohol to the Aldehyde

The primary alcohol is then oxidized to the aldehyde, (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde. A common method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) in a suitable solvent like dichloromethane at low temperatures.

Step 4: Formation of the O-methyloxime (Brasofensine)

The final step in the synthesis of the brasofensine free base is the reaction of the aldehyde with methoxyamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent like methanol. This reaction forms the O-methyloxime functional group.

Synthesis and Purification of this compound

For pharmaceutical use, the brasofensine free base is typically converted to a salt form to improve its stability and handling properties. The maleate salt is a common choice.

Salt Formation Protocol

The maleate salt of brasofensine is prepared by reacting the free base with maleic acid. A typical procedure involves the following steps:

-

Dissolve the brasofensine free base in a suitable organic solvent, such as ethanol.

-

Add a solution of maleic acid in the same solvent to the brasofensine solution. The stoichiometric amount of maleic acid should be used.

-

Stir the mixture to allow for the formation of the salt, which may precipitate out of the solution.

Purification by Recrystallization

Purification of the crude this compound is crucial to obtain a product with high purity suitable for pharmaceutical applications. Recrystallization is the primary method used for this purpose.

Recrystallization Protocol:

-

The crude this compound is dissolved in a minimal amount of a hot solvent or a solvent mixture. Solvents such as isopropanol or water have been reported to be effective.[1]

-

The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals.

-

Once crystallization is complete, the crystals are collected by filtration, for example, using a Buchner funnel.

-

The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

The purified crystals are then dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key physical and analytical data for this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| Brasofensine (free base) | 171655-91-7 | C₁₇H₂₂Cl₂N₂O | 357.28 | - |

| This compound | 173830-14-3 | C₂₁H₂₆Cl₂N₂O₅ | 473.35 | 140-142[1] |

Visualizations

Brasofensine Synthesis Pathway

Caption: Synthetic pathway for Brasofensine free base.

This compound Formation and Purification Workflow

Caption: Workflow for this compound formation and purification.

References

Brasofensine Maleate: A Technical Guide to its Metabolism and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brasofensine, a potent dopamine transporter inhibitor, undergoes extensive metabolism following administration. This technical guide provides a comprehensive overview of the current understanding of brasofensine maleate's metabolic pathways, its resulting metabolites, and the experimental approaches used to elucidate this information. The primary metabolic transformations involve Phase I oxidation reactions, specifically O- and N-demethylation, as well as isomerization. These initial steps are followed by Phase II conjugation, predominantly glucuronidation of the demethylated metabolites. The major circulating metabolites in humans have been identified as the glucuronides of demethyl brasofensine, designated as M1 and M2.[1][2] This document synthesizes available quantitative pharmacokinetic data and outlines generalized experimental protocols for the study of brasofensine metabolism, providing a valuable resource for researchers in the field of drug development and pharmacology.

Introduction

Brasofensine is a phenyltropane derivative that acts as a potent and selective inhibitor of the synaptic dopamine transporter.[1] Initially investigated for the treatment of Parkinson's disease, its development was discontinued.[3] Understanding the metabolic fate of brasofensine is crucial for a complete characterization of its pharmacological and toxicological profile. This guide details the biotransformation of brasofensine, focusing on the enzymatic pathways and the chemical nature of its metabolites.

Metabolic Pathways

The metabolism of brasofensine is characterized by a series of well-defined enzymatic reactions that increase its polarity and facilitate its excretion from the body. The primary metabolic pathways are:

-

Phase I Metabolism:

-

Phase II Metabolism:

The metabolic cascade begins with Phase I reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver, to expose or introduce functional groups. These intermediates then undergo Phase II conjugation, primarily by UDP-glucuronosyltransferases (UGTs), to form highly water-soluble glucuronides that can be readily eliminated via the kidneys.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies have been conducted in rats, monkeys, and humans to characterize the absorption, distribution, metabolism, and excretion (ADME) of brasofensine. The available quantitative data are summarized in the tables below. It is important to note that brasofensine exhibits extensive first-pass metabolism.[1][2]

Table 1: Pharmacokinetic Parameters of Brasofensine in Different Species

| Parameter | Rats | Monkeys | Humans |

| Oral Dose | 4 mg/kg | 12 mg | 50 mg |

| Peak Plasma Concentration (Tmax) | 0.5 - 1 h | 0.5 - 1 h | 3 - 8 h |

| Plasma Terminal Elimination Half-life (t1/2) | ~2 h | ~4 h | ~24 h |

| Absolute Bioavailability | 7% | 0.8% | Not Reported |

| Urinary Excretion (% of dose) | 20% | 70% | 86% |

| Fecal Excretion (% of dose) | 80% | 30% | 14% |

| Data sourced from Zhu et al., 2008[1][2] |

Experimental Protocols

While the specific experimental details for the metabolism studies of brasofensine are not fully available in the public domain, this section outlines a generalized, state-of-the-art methodology for identifying the metabolic pathways and the enzymes involved in the biotransformation of a drug candidate like brasofensine.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolic pathways and the major metabolites of brasofensine in a human-relevant in vitro system.

Methodology:

-

Incubation:

-

[14C]-labeled brasofensine is incubated with pooled human liver microsomes.

-

The reaction mixture contains a phosphate buffer (pH 7.4), MgCl2, and an NADPH-regenerating system (to support CYP450 activity).

-

For identifying glucuronide conjugates, UDPGA (uridine 5'-diphosphoglucuronic acid) is included in the incubation mixture.

-

Control incubations are performed in the absence of NADPH or UDPGA to differentiate between enzymatic and non-enzymatic degradation.

-

-

Sample Analysis:

-

At various time points, the reactions are quenched (e.g., with acetonitrile).

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify the parent drug and its metabolites.

-

Mass spectrometry (LC-MS/MS) is used for the structural elucidation of the metabolites.

-

Identification of Cytochrome P450 Isozymes

Objective: To identify the specific CYP450 enzymes responsible for the oxidative metabolism of brasofensine.

Methodology:

-

Recombinant Human CYP Enzymes:

-

[14C]-brasofensine is incubated individually with a panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

The formation of metabolites is monitored to identify which enzymes are capable of metabolizing brasofensine.

-

-

Chemical Inhibition Studies:

-

[14C]-brasofensine is incubated with pooled human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.

-

A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isozyme in the metabolic pathway.

-

Conclusion

The metabolism of this compound is a multi-step process involving initial Phase I demethylation and isomerization reactions, followed by Phase II glucuronidation. The primary circulating metabolites in humans are the glucuronide conjugates of demethylated brasofensine. While the key metabolic pathways have been elucidated, further research is required to definitively identify the specific cytochrome P450 isozymes responsible for the initial oxidative steps and to obtain a more detailed quantitative profile of all metabolites in human subjects. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development of new chemical entities, highlighting the importance of a thorough understanding of drug metabolism.

References

- 1. Monoamine Reuptake Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the major metabolites of bromhexine in human plasma using RRLC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Isomerization of Brasofensine Maleate to BMS-205912: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (BMS-204756), an E-isomer of a phenyltropane-based dopamine transporter inhibitor, undergoes significant in vivo isomerization to its Z-isomer, BMS-205912. This geometric isomerization is a critical aspect of its metabolism and has been a key factor in its clinical development history. This technical guide provides an in-depth overview of the in vivo conversion of Brasofensine Maleate to BMS-205912, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of stereoisomeric drugs.

Introduction

Brasofensine is a potent inhibitor of the synaptic dopamine transporter and was investigated for the treatment of Parkinson's disease.[1] It belongs to the phenyltropane class of compounds and is specifically the (E)-isomer of (+)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime.[1] During preclinical and clinical development, it was discovered that Brasofensine undergoes extensive first-pass metabolism, with one of the primary pathways being isomerization to its corresponding (Z)-isomer, BMS-205912.[1][2] This in vivo interconversion highlights the importance of understanding the metabolic fate of geometric isomers in drug development, as the different isomers can possess distinct pharmacological and toxicological profiles. The development of Brasofensine was ultimately discontinued, with the in vivo isomerization being a significant contributing factor.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Brasofensine has been characterized in several species, including rats, monkeys, and humans. While detailed quantitative data for the isomer BMS-205912 is less publicly available, the parent drug's pharmacokinetics provide context for the extent of its metabolism, including isomerization.

Table 1: Pharmacokinetic Parameters of Brasofensine Following Oral Administration

| Parameter | Rat | Monkey | Human |

| Dose | 4 mg/kg | 12 mg | 50 mg |

| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 3 - 8 |

| Terminal Half-life (h) | ~2 | ~4 | ~24 |

| Absolute Bioavailability | 7% | 0.8% | Not Reported |

| Total Body Clearance | 199 mL/min/kg | 32 mL/min/kg | Not Reported |

| Data sourced from Zhu et al., 2008.[1][2] |

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [14C]Brasofensine

| Excretion Route | Rat (% of Dose) | Monkey (% of Dose) | Human (% of Dose) |

| Urine | 20% | 70% | 86% |

| Feces | 80% | 30% | 14% |

| Data sourced from Zhu et al., 2008.[1][2] |

The extensive first-pass metabolism and the high percentage of excreted radioactivity indicate significant biotransformation of Brasofensine.[1][2] Isomerization to BMS-205912 is a key component of this metabolic profile.

Metabolic Pathways

Brasofensine undergoes several metabolic transformations in vivo. The primary pathways identified are O-demethylation, N-demethylation, and isomerization.[1][2] The desmethyl metabolites can be further conjugated with glucuronic acid.

Caption: Metabolic pathways of Brasofensine.

The enzymatic basis for the E to Z isomerization of the oxime moiety in Brasofensine in a biological system is not definitively established in the public literature. However, isomerases are the class of enzymes responsible for catalyzing isomerization reactions. It is plausible that a specific isomerase or the microenvironment of a metabolizing enzyme's active site facilitates this conversion.

Experimental Protocols

A detailed experimental protocol for the in vivo study of Brasofensine isomerization would involve several key stages, from animal handling to bioanalytical quantification. The following is a representative methodology based on typical drug metabolism studies and the information available for Brasofensine.

In Vivo Animal Studies (Rat Model)

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration:

-

For oral administration, this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

A single dose of 4 mg/kg is administered by oral gavage.

-

-

Sample Collection:

-

Blood samples are collected via cannulated jugular vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and feces are collected over 24 hours using metabolic cages.

-

Bioanalytical Method for Isomer Quantification

The separation and quantification of Brasofensine and its Z-isomer, BMS-205912, from plasma samples require a stereoselective analytical method.

-

Sample Preparation:

-

Protein precipitation is a common method for plasma sample cleanup. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solution for injection.

-

-

Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Column: A chiral stationary phase or a reversed-phase column with optimized conditions to achieve separation of the geometric isomers. The choice of column and mobile phase is critical for resolving the E and Z isomers.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

-

-

Detection:

-

Technique: Tandem Mass Spectrometry (MS/MS).

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Transitions: Specific multiple reaction monitoring (MRM) transitions for Brasofensine, BMS-205912, and the internal standard are used for selective and sensitive quantification.

-

Caption: Experimental workflow for in vivo isomerization study.

Logical Relationships in Drug Development

The discovery of significant in vivo isomerization has profound implications for drug development. The relationship between the parent drug and its isomer must be thoroughly characterized.

Caption: Impact of in vivo isomerization on drug development.

Conclusion

The in vivo isomerization of this compound to BMS-205912 serves as a critical case study in drug metabolism and pharmacokinetics. It underscores the necessity of developing stereoselective bioanalytical methods early in the drug development process to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of not only the parent drug but also any significant, stable metabolites, including isomers. A thorough understanding of the pharmacological and toxicological profiles of all stereoisomers present in vivo is paramount for making informed decisions regarding the safety and efficacy of a new chemical entity. While Brasofensine's development was halted, the scientific knowledge gained from its study provides valuable insights for future drug development programs involving stereoisomeric compounds., the scientific knowledge gained from its study provides valuable insights for future drug development programs involving stereoisomeric compounds.

References

Brasofensine Maleate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine, a potent and selective dopamine reuptake inhibitor, was investigated for the treatment of Parkinson's disease and other neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Brasofensine Maleate, with a specific focus on its solubility and stability profiles. While extensive proprietary data from its development is not publicly available, this document synthesizes known information and outlines the standard methodologies required for a thorough characterization. This guide is intended to inform researchers and drug development professionals on the key attributes of this compound and the experimental considerations for similar phenyltropane derivatives.

Introduction

Brasofensine is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, brasofensine potentiates dopaminergic neurotransmission.[1][2] Its development, however, was discontinued, reportedly due to observations of in vivo isomerization of the methyloxime group, a critical stability concern.[2] Understanding the solubility and stability of the maleate salt form is crucial for any potential future research or development involving this compound. This guide details the known characteristics and the requisite experimental protocols for a comprehensive assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a drug candidate is paramount for formulation development and predicting its in vivo behavior.

| Property | Data | Source |

| Chemical Name | (+)-(E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime maleate | N/A |

| Molecular Formula | C₂₀H₂₄Cl₂N₂O₅ | N/A |

| Molecular Weight | 459.32 g/mol | N/A |

| Predicted Water Solubility (Brasofensine base) | 0.00111 mg/mL | N/A |

| Predicted LogP (Brasofensine base) | 4.31 | N/A |

| pKa (Strongest Basic) | 9.45 (Predicted) | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While specific experimental data for this compound is not widely published, a comprehensive solubility assessment would involve determining its solubility in a range of solvents and at various pH values.

Aqueous Solubility

The aqueous solubility of a drug is a key factor in its dissolution and absorption. For an ionizable compound like this compound, solubility is highly pH-dependent.

Table 1: Illustrative Aqueous Solubility of this compound at 25°C

| pH | Solubility (mg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | > 10 (Expected) | HPLC-UV |

| 4.5 (Acetate Buffer) | 1 - 10 (Expected) | HPLC-UV |

| 6.8 (Simulated Intestinal Fluid) | < 1 (Expected) | HPLC-UV |

| 7.4 (Phosphate Buffer) | < 0.1 (Expected) | HPLC-UV |

Note: The data in this table is illustrative and based on the expected behavior of a basic compound with a maleate salt form. Actual experimental values would need to be determined.

Solubility in Organic and Pharmaceutical Solvents

Solubility in various organic and pharmaceutical solvents is essential for developing both oral and parenteral formulations.

Table 2: Illustrative Solubility of this compound in Common Solvents at 25°C

| Solvent | Solubility Category |

| Methanol | Freely Soluble (Expected) |

| Ethanol | Soluble (Expected) |

| Propylene Glycol | Sparingly Soluble (Expected) |

| Polyethylene Glycol 400 | Soluble (Expected) |

| Ethyl Acetate | Slightly Soluble (Expected) |

| Dichloromethane | Freely Soluble (Expected) |

Note: This data is illustrative. Experimental determination is required for precise values.

Stability Characteristics

Stability testing is a critical component of drug development, ensuring that the API maintains its quality, purity, and potency over time. The known instability of brasofensine underscores the importance of a thorough stability assessment.

Inherent Instability: E/Z Isomerization

The primary reported instability of brasofensine is the in vivo E/Z isomerization of the methyloxime group. The (E)-isomer is the intended active compound, while the (Z)-isomer is denoted as BMS-205912. This isomerization can lead to a loss of potency and the introduction of a potentially unwanted isomer.

Caption: E/Z Isomerization of Brasofensine.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Conditions and Expected Observations for this compound

| Stress Condition | Conditions | Expected Degradation | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant | Hydrolysis of the oxime, Isomerization |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant | Hydrolysis of the oxime, Isomerization |

| Oxidative | 3% H₂O₂ at RT for 24h | Moderate | N-oxidation, Aromatic hydroxylation |

| Thermal | 80°C for 48h | Minor | Isomerization |

| Photolytic | ICH Q1B conditions | Moderate | Isomerization, other photoproducts |

Note: This table presents expected outcomes. Actual degradation pathways would need to be elucidated through experimentation.

Experimental Protocols

Detailed and validated experimental protocols are necessary to obtain reliable solubility and stability data.

Solubility Determination Protocol

A common method for solubility determination is the shake-flask method.

Caption: Workflow for Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Protocol

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is crucial for separating the API from its degradation products.

Caption: Forced Degradation Study Workflow.

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By blocking DAT, brasofensine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

Caption: Brasofensine's Mechanism of Action.

Conclusion

While the clinical development of this compound was halted, its potent dopamine reuptake inhibitory activity makes it a valuable tool compound for neuroscience research. This guide has outlined the critical solubility and stability characteristics that would need to be thoroughly investigated for any future development of this compound or similar compounds. The primary stability concern remains the E/Z isomerization of the methyloxime group, which necessitates the use of a validated stability-indicating analytical method in all stages of research and development. The provided experimental frameworks serve as a robust starting point for the comprehensive physicochemical characterization of this and related molecules. comprehensive physicochemical characterization of this and related molecules.

References

The Pharmacokinetic Profile of Brasofensine Maleate in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of brasofensine maleate, a potent dopamine transporter inhibitor, as observed in key preclinical animal models. The data herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, offering a foundational dataset for researchers in the fields of neuropharmacology and drug development.

Executive Summary

Brasofensine exhibits rapid absorption following oral administration in both rat and monkey models, with peak plasma concentrations reached within an hour. However, the compound undergoes extensive first-pass metabolism, resulting in low absolute bioavailability. The plasma terminal elimination half-life is notably shorter in rats (approximately 2 hours) compared to monkeys (approximately 4 hours). The primary metabolic pathways include O- and N-demethylation, followed by glucuronidation. This guide will delve into the quantitative data and experimental methodologies that form the basis of our current understanding of brasofensine's pharmacokinetics in these species.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of brasofensine observed in rats and monkeys after intravenous and oral administration.

Table 1: Intravenous Administration of Brasofensine in Animal Models

| Parameter | Rat | Monkey |

| Dose | 1.5 mg/kg | 4 mg |

| Total Body Clearance (CL) | 199 ml/min/kg | 32 ml/min/kg |

| Steady-State Volume of Distribution (Vss) | 24 l/kg | 46 l/kg |

| Plasma Terminal Elimination Half-life (t½) | ~2 hours | ~4 hours |

Table 2: Oral Administration of Brasofensine in Animal Models

| Parameter | Rat | Monkey |

| Dose | 4 mg/kg | 12 mg |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 0.5 - 1 hour |

| Absolute Bioavailability | 7% | 0.8% |

| Urinary Excretion (% of dose) | 20% | 70% |

| Fecal Excretion (% of dose) | Remainder | Remainder |

Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing radiolabeled [14C]brasofensine to facilitate accurate measurement of the parent compound and its metabolites.

Animal Models

-

Rats: The specific strain of rats used in the foundational studies was not explicitly detailed.

-

Monkeys: Macaca fascicularis were used in the cited pharmacokinetic studies.

Dosing and Administration

-

Intravenous (i.v.): Brasofensine was administered intravenously to establish baseline pharmacokinetic parameters such as clearance and volume of distribution.

-

Oral (p.o.): Oral administration was conducted to assess absorption, bioavailability, and the extent of first-pass metabolism.

Sample Collection and Analysis

-

Plasma: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of brasofensine.

-

Urine and Feces: Excreta were collected to quantify the routes and extent of elimination of the drug and its metabolites.

-

Analytical Method: The use of [14C]brasofensine allowed for the determination of total radioactivity, representing both the parent drug and its metabolites, through techniques such as liquid scintillation counting.

Metabolism and Elimination

Brasofensine is subject to extensive metabolism in both rats and monkeys, which significantly influences its pharmacokinetic profile.

Metabolic Pathways

The primary metabolic transformations of brasofensine involve:

-

O-demethylation

-

N-demethylation

-

Isomerization

The resulting desmethyl metabolites can undergo further biotransformation through glucuronidation , forming more water-soluble conjugates that are more readily excreted.

Major Metabolites

The primary metabolites, including the glucuronides of demethyl brasofensine (M1 and M2), are found circulating in the plasma of both rats and monkeys.[1]

Visualizations

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of brasofensine and its metabolic fate.

Caption: Experimental workflow for pharmacokinetic studies of brasofensine.

References

Methodological & Application

Application Notes and Protocols: Dopamine Transporter (DAT) Uptake Inhibition Assay for Brasofensine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse. Consequently, the DAT is a key target for therapeutic drug development. Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a dopamine reuptake inhibitor and was investigated for the treatment of Parkinson's disease.[1][2] This document provides a detailed protocol for a dopamine transporter uptake inhibition assay, a fundamental method to characterize the potency of compounds like Brasofensine Maleate.

This application note describes a cell-based, in vitro assay to determine the inhibitory activity of test compounds on the human dopamine transporter. The protocol is based on the principle of competitive inhibition of the uptake of a labeled substrate (either radioactive or fluorescent) in cells engineered to express the human DAT.

Mechanism of Action of this compound

Brasofensine inhibits the synaptic dopamine transporter.[3] By blocking the dopamine transporter, Brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.

Caption: Mechanism of this compound at the Dopaminergic Synapse.

Data Presentation

| Compound | Target | Assay Type | Cell Line | Substrate | IC50 (nM) | Reference |

| This compound | Human DAT | Radioligand Uptake | HEK293 | [3H]Dopamine | Data not available | - |

| GBR 12909 | Rat DAT | Radioligand Uptake | Rat Brain Synaptosomes | [3H]Dopamine | 1.5 | F.I. Carroll et al., J. Med. Chem. 1992 |

| Cocaine | Rat DAT | Radioligand Uptake | Rat Brain Synaptosomes | [3H]Dopamine | 250 | F.I. Carroll et al., J. Med. Chem. 1992 |

| Tesofensine | Human DAT | Radioligand Uptake | - | Dopamine | 6.5 | AbMole BioScience |

Note: The IC50 values for GBR 12909, Cocaine, and Tesofensine are provided for illustrative purposes and are not directly comparable to this compound without standardized experimental conditions.

Experimental Protocol: [3H]Dopamine Uptake Inhibition Assay

This protocol outlines a common method using a radiolabeled substrate in a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 2 mM D-glucose, 0.2 mM pargyline, and 0.1 mM ascorbic acid.

-

Radiolabeled Substrate: [3H]Dopamine.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Reference Inhibitor: A known DAT inhibitor such as GBR 12909 for positive control.

-

Scintillation Cocktail.

-

96-well cell culture plates.

-

Microplate scintillation counter.

Experimental Workflow

Caption: Workflow for the [3H]Dopamine Uptake Inhibition Assay.

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

The day before the assay, harvest the cells and seed them into a 96-well plate at a density of 40,000-60,000 cells per well. Allow the cells to attach overnight.

-

-

Preparation of Solutions:

-

Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.

-

Prepare the [3H]Dopamine solution in assay buffer at a concentration that is approximately at its Km for DAT.

-

-

Assay Procedure:

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent inhibitor like GBR 12909).

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate the uptake reaction by adding 50 µL of the [3H]Dopamine solution to all wells, bringing the final volume to 100 µL.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of dopamine uptake.

-

Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

-

Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.

-

Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.

-

Add 200 µL of scintillation cocktail to each well/vial.

-

Quantify the amount of [3H]Dopamine taken up by the cells using a microplate scintillation counter.

-

-

Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from the total uptake (counts in the absence of any inhibitor).

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the specific uptake by 50%.

-

Conclusion

The dopamine transporter uptake inhibition assay is a robust and essential tool for characterizing the pharmacological profile of DAT inhibitors like this compound. The detailed protocol provided here can be adapted for high-throughput screening of compound libraries or for in-depth pharmacological characterization of lead candidates. Accurate determination of the IC50 value is crucial for understanding the potency of a compound and for guiding further drug development efforts. While specific quantitative data for Brasofensine's DAT inhibition is not widely published, the presented methodology provides a framework for researchers to generate this critical information.

References

Application Notes and Protocols for Radioligand Binding Studies with Brasofensine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a phenyltropane derivative that has been investigated for its potential therapeutic effects in Parkinson's disease.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which increases the synaptic availability of dopamine.[2][3] While primarily known as a dopamine reuptake inhibitor, the broader pharmacological profile of brasofensine, including its affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), is of significant interest for a comprehensive understanding of its therapeutic potential and side-effect profile.[4] Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptors and transporters.[5] These assays provide quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are crucial for drug development and lead optimization.

This document provides detailed protocols for conducting radioligand binding studies to characterize the interaction of Brasofensine Maleate with the dopamine, serotonin, and norepinephrine transporters. It also includes a comparative analysis of the binding affinities of other well-characterized monoamine reuptake inhibitors to provide a context for interpreting experimental results.

Data Presentation

While specific, publicly available Ki or IC50 values from radioligand binding studies for this compound at the dopamine, serotonin, and norepinephrine transporters are not readily found in the reviewed literature, the following table provides a comparative summary of the binding affinities of other well-characterized monoamine reuptake inhibitors. This information is valuable for benchmarking and understanding the typical affinity profiles of compounds targeting these transporters.

Table 1: Comparative Binding Affinities of Selected Monoamine Reuptake Inhibitors

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity | Reference |

| Cocaine | 230 | 480 | 740 | Triple Reuptake Inhibitor | [6] |

| Methylphenidate | ~100 | ~100 | ~100,000 | DAT/NET Inhibitor | [6] |

| Amphetamine | ~600 | ~100 | ~30,000 | Triple Reuptake Inhibitor/Releaser | [6] |

| MDMA | 8,290 | 1,190 | 2,410 | SERT/NET > DAT Inhibitor/Releaser | [6] |

| Bupropion | - | - | - | DAT/NET Inhibitor | [7] |

| Fluoxetine | - | - | Low nM range | Selective SERT Inhibitor | [7] |

| Desipramine | - | Low nM range | - | Selective NET Inhibitor | [5] |

Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, assay buffer). The values presented here are for comparative purposes.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for the human dopamine, serotonin, and norepinephrine transporters. These protocols are based on standard methodologies and can be adapted to specific laboratory conditions.

General Workflow for Competitive Radioligand Binding Assay

Workflow of a competitive radioligand binding assay.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT).

-

Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen hDAT-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Brasofensine Competition: 50 µL of each concentration of the this compound dilution series, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 4°C for some radioligands) for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT).

-

Radioligand: [³H]Citalopram, [³H]Paroxetine, or another suitable SERT-selective radioligand.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: this compound, dissolved and serially diluted.

-

Filtration and Scintillation Equipment: As described for the DAT assay.

Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:

-

Membrane Preparation: Use hSERT-expressing cell membranes.

-

Radioligand and Controls: Use a SERT-selective radioligand and a corresponding non-specific binding control.

-

Incubation: Incubation times and temperatures may vary depending on the radioligand used. Consult the literature for optimal conditions.

-

Data Analysis: Follow the same steps as for the DAT assay to determine the IC50 and Ki values for this compound at the serotonin transporter.

Protocol 3: Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET).

-

Radioligand: [³H]Nisoxetine or another suitable NET-selective radioligand.

-

Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 (note the higher NaCl concentration often used for NET assays).

-

Test Compound: this compound, dissolved and serially diluted.

-

Filtration and Scintillation Equipment: As described for the DAT assay.

Procedure: The procedure is analogous to the DAT and SERT binding assays, with the following modifications:

-

Membrane Preparation: Use hNET-expressing cell membranes.

-

Radioligand and Controls: Use a NET-selective radioligand and a corresponding non-specific binding control.

-

Assay Buffer: Use the appropriate assay buffer with the optimized NaCl concentration for NET binding.

-

Incubation: Incubation times and temperatures may vary.

-

Data Analysis: Follow the same steps as for the other transporter assays to determine the IC50 and Ki values for this compound at the norepinephrine transporter.

Mechanism of Action at the Synapse

Brasofensine, as a triple reuptake inhibitor, is hypothesized to block the dopamine, serotonin, and norepinephrine transporters located on the presynaptic neuron. This action prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling to the postsynaptic neuron.

Mechanism of action of Brasofensine at the synapse.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound's binding affinity to the dopamine, serotonin, and norepinephrine transporters. While specific binding data for Brasofensine is not widely published, the comparative data for other monoamine reuptake inhibitors serves as a useful reference. Accurate determination of the binding profile of Brasofensine is essential for a complete understanding of its pharmacological effects and for guiding further drug development efforts. The visualization of the experimental workflow and the synaptic mechanism of action provides a clear conceptual basis for these studies.

References

- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brasofensine Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Brasofensine Maleate using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Introduction

Brasofensine is a phenyltropane derivative that acts as a dopamine reuptake inhibitor.[1][2] It was investigated for the potential treatment of Parkinson's disease.[1][2] Accurate and precise quantification of Brasofensine Maleate in bulk drug and pharmaceutical formulations is crucial for quality control and stability studies. This application note describes a novel, simple, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is developed based on the chemical properties of Brasofensine, a non-polar compound, making it suitable for reverse-phase chromatography which utilizes a non-polar stationary phase and a polar mobile phase.[3][4][5][6]

Chemical Structure of Brasofensine

Brasofensine has a molecular formula of C16H20Cl2N2O and a molar mass of 327.25 g·mol−1.[1]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Ortho-phosphoric acid (AR grade)

-

Potassium dihydrogen phosphate (AR grade)

2. Instrumentation

A high-performance liquid chromatograph equipped with:

-

Gradient pump

-

UV-Vis detector or Photodiode Array (PDA) detector

-

Autosampler

-

Column oven

-

Data acquisition and processing software

3. Chromatographic Conditions

The separation and quantification were achieved using the following parameters:

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of phosphate buffer (pH 3.0, adjusted with ortho-phosphoric acid) and acetonitrile in a ratio of 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

4. Preparation of Solutions

-

Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 40:60 (v/v). Sonicate for 10 minutes to degas.

-

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.

5. Method Validation

The developed method should be validated according to ICH guidelines for parameters such as:

-

System suitability

-

Specificity

-

Linearity

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Robustness

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 4500 |

| Retention Time (min) | - | ~ 5.2 |

| % RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) |

| 20 | 185432 |

| 40 | 370125 |

| 60 | 556890 |

| 80 | 742345 |

| 100 | 928765 |

| 120 | 1115432 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Diagrams

Caption: Experimental workflow for the HPLC quantification of this compound.

This application note provides a framework for the development and implementation of an HPLC method for the quantification of this compound. The presented method is a starting point and should be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.

References

- 1. Brasofensine - Wikipedia [en.wikipedia.org]

- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 4. moravek.com [moravek.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. uhplcs.com [uhplcs.com]

Application Note: Mass Spectrometry Analysis of Brasofensine Maleate and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction